5-Chloro-3-(3,5-difluorophenyl)isoxazole
Overview
Description
The compound "5-Chloro-3-(3,5-difluorophenyl)isoxazole" is a derivative of isoxazole, a heterocyclic aromatic organic compound consisting of a five-membered ring with two adjacent atoms being nitrogen and oxygen. While the specific compound is not directly studied in the provided papers, related isoxazole derivatives and their properties, synthesis, and applications are extensively discussed.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves cycloaddition reactions or substitutions. For instance, the synthesis of 5,5'-disubstituted-3,3'-bisisoxazoles is achieved through the addition of potassium hydrogen carbonate to a mixture of dichloroglyoxime and terminal alkynes, showing a preference for the 5,5'-disubstituted isomer . Similarly, 5-fluoroalkyl-substituted isoxazoles are synthesized from functionalized halogenoximes and various alkenes through a metal-free [3+2] cycloaddition, followed by deoxofluorination or nucleophilic substitution for further functionalization . These methods could potentially be adapted for the synthesis of "5-Chloro-3-(3,5-difluorophenyl)isoxazole".
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, and its electronic properties were studied using density functional theory (DFT) calculations . Similarly, the crystal structure of 3-chloro-5-phenylisoxazole was elucidated from X-ray data, revealing a twist between the phenyl and isoxazole rings . These techniques could be applied to determine the structure of "5-Chloro-3-(3,5-difluorophenyl)isoxazole".
Chemical Reactions Analysis
Isoxazole derivatives participate in various chemical reactions, often influenced by their substituents. The reactivity can be predicted using frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps . For example, the compound 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was synthesized via 1,3-dipolar cycloaddition and characterized for its antioxidant and antimicrobial activity . The reactivity of "5-Chloro-3-(3,5-difluorophenyl)isoxazole" could be similarly analyzed to predict its potential chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are diverse and can be tailored for specific applications. For instance, certain isoxazole derivatives exhibit luminescent properties , while others show potential as herbicides or antimycobacterial agents . The tautomerism of isoxazole compounds can also influence their basicity and acidity . The properties of "5-Chloro-3-(3,5-difluorophenyl)isoxazole" would likely be influenced by the electron-withdrawing effects of the chloro and difluorophenyl groups, potentially affecting its reactivity and applications.
Scientific Research Applications
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Chemical Synthesis
- Isoxazoles are an important class of heterocyclic compounds with a broad range of applications in medicinal and organic chemistry . They display a wide spectrum of biological activities .
- A common method for synthesizing isoxazoles involves the 1,3-dipolar cycloaddition of alkynes and nitrile oxides . This method can be catalyzed by a Cu/graphene/clay nanohybrid, which is a low-cost, non-hygroscopic, chemically and thermally stable catalyst .
- The Cu/graphene/clay nanohybrid can be reused for many consecutive reaction runs without significant loss in its reactivity .
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Drug Discovery
- Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
- Due to their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .
- Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
- The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .
- In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .
Safety And Hazards
properties
IUPAC Name |
5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKTWEZJFMXOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NOC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595115 | |
Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3,5-difluorophenyl)isoxazole | |
CAS RN |
359424-44-5 | |
Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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